Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Overview
Description
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is an organic compound that belongs to the class of esters. This compound features a bromophenyl group, an ethoxy group, and an oxopropanoyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium catalyst
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the ester and amide functionalities can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
- Methyl 3-(4-fluorophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
- Methyl 3-(4-methylphenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Uniqueness
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUBUDFXKNWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320224 | |
Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-00-0 | |
Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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